7-O-Benzyloxy Quetiapine-d8 7-O-Benzyloxy Quetiapine-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202131
InChI:
SMILES:
Molecular Formula: C₂₈H₂₃D₈N₃O₃S
Molecular Weight: 497.68

7-O-Benzyloxy Quetiapine-d8

CAS No.:

Cat. No.: VC0202131

Molecular Formula: C₂₈H₂₃D₈N₃O₃S

Molecular Weight: 497.68

* For research use only. Not for human or veterinary use.

7-O-Benzyloxy Quetiapine-d8 -

Specification

Molecular Formula C₂₈H₂₃D₈N₃O₃S
Molecular Weight 497.68

Introduction

7-O-Benzyloxy Quetiapine-d8 is a specialized form of quetiapine with deuterium labeling and a benzyloxy group modification. The compound exists in multiple related forms based on available research data, with slight variations in nomenclature and structure across reference sources.

Nomenclature and Identification

The compound can be identified by several related names in scientific literature and commercial catalogs. The primary name variants include:

  • 7-O-Benzyloxy Quetiapine-d8

  • 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8

This specialized molecule has distinct identification numbers across chemical databases:

Identifier TypeValueSource
CAS Number1185177-12-1LGC Standards
Unlabelled CAS Number1076198-97-4LGC Standards
Product CodeTRC-B285937LGC Standards
Catalog NumberRCLST288032Clinivex

Structural Characteristics

The compound features a benzothiazepine core structure characteristic of quetiapine, with a benzyloxy group attached at the 7-position. The "d8" designation indicates the presence of eight deuterium atoms, which are isotopes of hydrogen containing one neutron, strategically positioned within the molecular structure.

The SMILES notation for one variant of the compound is:
[2H]C(NC([2H])([2H])C1([2H])[2H])([2H])C([2H])([2H])N1C2=NC3=CC=C(OCC4=CC=CC=C4)C=C3SC5=C2C=CC=C5

Physical and Chemical Properties

An analysis of available data reveals some discrepancies in the reported molecular properties of 7-O-Benzyloxy Quetiapine-d8 across different commercial sources, suggesting possible structural variations or different forms of the compound:

PropertyValue (Source 1)Value (Source 2)Source
Molecular FormulaC24H15D8N3OSC28H23D8N3O3S
Molecular Weight409.57 g/mol497.68 g/mol
Physical StateNot specifiedClear Oil
Storage Temperature-20°CNot specified
Shipping TemperatureRoom TemperatureNot specified

The discrepancy in molecular formula and weight between sources suggests that these may be different structural variants of the compound, potentially with different functional groups or side chains, though both maintain the core 7-O-benzyloxy configuration and d8 deuterium labeling.

Relationship to Quetiapine and Pharmaceutical Significance

7-O-Benzyloxy Quetiapine-d8 is derived from quetiapine, a well-established second-generation antipsychotic medication. Understanding this relationship provides context for the compound's importance in pharmaceutical research.

Parent Compound: Quetiapine

Quetiapine is a benzothiazepine derivative with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic medication . It is FDA-approved for treating conditions including schizophrenia and bipolar disorder. The pharmacological profile of quetiapine includes:

  • Antagonism at multiple neurotransmitter receptors, including serotonin (5-HT2) and dopamine (D2) receptors

  • Activity at histamine H1 and adrenergic α1 receptors

  • Complex metabolism involving multiple pathways

The rank order of quetiapine metabolite exposure in terms of maximum concentration at steady state (Css,max) and area under the curve at steady state (AUCss) is: quetiapine sulfoxide > N-desalkyl quetiapine > 7-hydroxy quetiapine .

Role as a Research Tool

7-O-Benzyloxy Quetiapine-d8 serves as an intermediate in the synthesis of isotope-labeled metabolites of quetiapine . This makes it a valuable tool for:

  • Metabolic pathway studies of quetiapine

  • Development of analytical methods for quantifying quetiapine and its metabolites

  • Pharmacokinetic investigations requiring tracer molecules

The deuterium labeling provides a mass difference that can be detected by mass spectrometry, allowing researchers to track specific metabolic transformations without altering the chemical behavior of the molecule significantly.

Deuterium Labeling Strategy

The "d8" designation in 7-O-Benzyloxy Quetiapine-d8 indicates the strategic incorporation of eight deuterium atoms into the molecular structure. This labeling technique offers significant advantages in pharmaceutical research and analysis.

Deuterium Positioning

Based on the SMILES notation provided in the reference data, the deuterium atoms appear to be positioned primarily in the piperazine ring and adjacent carbon atoms :

[2H]C(NC([2H])([2H])C1([2H])[2H])([2H])C([2H])([2H])N1C2=...\text{[2H]C(NC([2H])([2H])C1([2H])[2H])([2H])C([2H])([2H])N1C2=...}

This strategic placement allows researchers to track the metabolic fate of specific portions of the quetiapine molecule during biotransformation studies.

Analytical Advantages

The incorporation of deuterium labels provides several key advantages for analytical chemistry:

  • Mass spectrometric differentiation between the labeled compound and unlabeled analogs

  • Ability to use the compound as an internal standard in quantitative analyses

  • Facilitation of metabolite identification and pathway elucidation

  • Reduced interference from endogenous compounds in biological matrices

Synthesis and Production Considerations

The synthesis of 7-O-Benzyloxy Quetiapine-d8 involves specialized chemical processes that incorporate both the benzyloxy group at the 7-position and the deuterium atoms at specific locations.

SupplierProduct FormatNotesSource
LGC StandardsNeatMade to order
ClinivexNot specifiedAppearance: Clear Oil

Both suppliers indicate restrictions may apply to the purchase and handling of this compound, suggesting regulatory considerations for its use in research.

ParameterRecommendationSource
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Special ConsiderationsPossible short shelf life

Analytical Applications

7-O-Benzyloxy Quetiapine-d8 has significant value in analytical chemistry, particularly in the context of quetiapine metabolism and pharmacokinetic studies.

Role in Metabolite Analysis

As an intermediate in the synthesis of isotope-labeled metabolites, this compound facilitates:

  • Development of sensitive and specific analytical methods for quetiapine metabolites

  • Quantification of metabolites in biological matrices

  • Elucidation of metabolic pathways and rates

Research on quetiapine has identified several key metabolites, including quetiapine sulfoxide, N-desalkyl quetiapine, and 7-hydroxy quetiapine . The availability of deuterium-labeled standards derived from 7-O-Benzyloxy Quetiapine-d8 would enable more precise quantification of these metabolites in pharmacokinetic studies.

Relevance to Force Degradation Studies

Recent research has examined the forced degradation pathways of quetiapine, revealing that the pure active pharmaceutical ingredient showed degradation under oxidative and photolytic conditions, while tablet formulations exhibited additional degradation under acidic and alkaline conditions .

The availability of labeled standards derived from 7-O-Benzyloxy Quetiapine-d8 could aid in the identification and characterization of degradation products, which is crucial for:

  • Establishing proper storage conditions for quetiapine formulations

  • Determining shelf life and stability parameters

  • Identifying potentially toxic degradation products

  • Setting appropriate quality control specifications

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